Arginine, ethyl ester
Description
Historical Context and Evolution of Research on Arginine, Ethyl Ester Derivatives
Research into amino acid derivatives is a long-standing area of chemical investigation. The modification of amino acids, such as arginine, allows for the fine-tuning of their properties for specific applications. Early research often focused on the use of esterification as a protective strategy in peptide synthesis. rsc.orgtandfonline.comresearchgate.net This involves temporarily blocking the carboxylic acid group to prevent it from participating in unwanted side reactions.
The exploration of arginine derivatives has since expanded significantly. A notable trajectory has been the synthesis and characterization of Nα-acyl arginine ethyl esters. These compounds, where a fatty acid is attached to the alpha-amino group of arginine ethyl ester, have been developed as cationic surfactants. sapub.orgpsu.edu Research has demonstrated that by varying the length of the acyl chain, the surfactant properties and antimicrobial activity of these molecules can be modulated. sapub.orgpsu.edu For instance, Nα-lauroyl-L-arginine ethyl ester (LAE or ELA), first synthesized in 1984, emerged from this line of research and has been investigated for its potent antimicrobial properties. frontiersin.orgremedypublications.comoup.com
More recently, the focus has broadened to include the biomedical applications of arginine ethyl ester and its derivatives. Studies have investigated its role in preventing the aggregation of proteins, a process implicated in various diseases. researchgate.net Researchers have explored its potential as an inhibitor of polyglutamine aggregation, which is characteristic of Huntington's disease. acs.org Furthermore, the evolution of research has touched upon the role of arginine derivatives as potential biomarkers in cerebrovascular diseases and their application in tissue engineering to promote cell growth. researchgate.netmdpi.com
Significance of Esterification in Amino Acid Chemistry and Biochemistry
Esterification is a fundamental reaction in organic chemistry that has profound implications when applied to amino acids. The process involves the reaction of the carboxylic acid group of an amino acid with an alcohol in the presence of an acid catalyst to form an ester. pearson.com This chemical modification is significant for several reasons.
Protection of Functional Groups: One of the most critical applications of esterification in biochemistry is the protection of the carboxyl group during peptide synthesis. acs.orgacs.org By converting the carboxylic acid to an ester, its reactivity is masked, allowing for the selective formation of peptide bonds at the amino group. tandfonline.com
Modification of Physicochemical Properties: Esterification significantly alters the physical and chemical properties of an amino acid. wikipedia.org
Solubility: It can increase the lipophilicity (fat-solubility) of the molecule. Arginine itself is hydrophilic, but its ethyl ester derivative shows increased ability to pass through lipid cell membranes. wikipedia.org This property is crucial for its application as a component in prodrugs, which are designed to improve bioavailability. acs.orgacs.org
Reactivity: The ester group changes the chemical reactivity of the C-terminus of the amino acid.
Zwitterionic Character: The esterification of the carboxyl group alters the zwitterionic nature of the amino acid, which exists at physiological pH. This is because the negative charge on the carboxylate is removed. acs.org
Synthesis of Novel Compounds: Esterification is a gateway to synthesizing a wide range of derivatives with specific functionalities. For example, amino acid esters are precursors for creating Nα-acyl derivatives, which function as surfactants and antimicrobial agents. sapub.orgpsu.eduresearchgate.net The synthesis of Nα-lauroyl-L-arginine ethyl ester hydrochloride (LAE) is a prime example, where L-arginine is first esterified with ethanol (B145695), followed by acylation with lauroyl chloride. frontiersin.orggoogle.com
The esterification of amino acids is more challenging than that of simple carboxylic acids due to their zwitterionic structure and the potential for the amino group to be alkylated. acs.org This has led to the development of various catalytic methods to achieve efficient and selective esterification. acs.orgacs.org
| Derivative | Starting Materials | Key Reaction Steps | Reference |
|---|---|---|---|
| L-Arginine ethyl ester dihydrochloride (B599025) | L-Arginine HCl, Ethanol, Thionyl chloride | Esterification via refluxing with thionyl chloride in ethanol. | sapub.org, psu.edu |
| Nα-lauroyl-L-arginine ethyl ester hydrochloride (LAE) | L-Arginine, Ethanol, Thionyl chloride, Lauroyl chloride | 1. Esterification of L-arginine with ethanol. 2. Acylation with lauroyl chloride. 3. Acidification to form the hydrochloride salt. | google.com, frontiersin.org |
| N2-dansyl-L-arginine ethyl ester dihydrochloride | N2-dansyl-L-arginine, Anhydrous ethanol, Hydrogen chloride | Suspension in ethanol saturated with dry HCl, followed by reflux. | prepchem.com |
Overview of Academic Research Trajectories for this compound
Academic research on this compound has followed several distinct yet interconnected paths, highlighting the compound's versatility.
Protein Chemistry and Crystallography: Arginine and its derivatives, including the ethyl ester, have been studied for their ability to prevent protein aggregation and inactivation. researchgate.net Research has shown that arginine ethyl ester can be more effective than arginine itself in preventing the heat-induced aggregation of proteins like lysozyme (B549824). researchgate.net This is attributed to its ability to bind to unfolded proteins, potentially through the ethylated carboxyl group, which helps prevent intermolecular interactions. researchgate.net Amino acids and their esters have also been explored as novel precipitating agents in the field of protein crystallography. nih.gov
Surfactants and Antimicrobial Agents: A significant area of research has been the development of arginine-based cationic surfactants. Nα-acyl arginine ethyl esters, particularly Nα-lauroyl-L-arginine ethyl ester (LAE), have been extensively studied. sapub.orgpsu.edu These molecules have a hydrophilic head (the arginine ethyl ester portion) and a hydrophobic tail (the acyl chain). Research has focused on their synthesis, physicochemical properties, and broad-spectrum antimicrobial activity against bacteria, yeast, and mold. frontiersin.orgresearchgate.net This has led to investigations into their use as food preservatives and in oral hygiene products. remedypublications.comresearchgate.net
Biomedical and Therapeutic Research: Researchers are investigating the potential of arginine ethyl ester in therapeutic contexts. One promising area is its use as an inhibitor of protein aggregation in neurodegenerative disorders. A 2019 study showed that arginine ethyl ester could suppress the aggregation of the huntingtin protein, which is implicated in Huntington's disease. acs.org The study suggested that the ester binds to a specific part of the protein, inducing structural changes that inhibit aggregation. acs.org In the field of tissue engineering, biomaterials that release arginine ethyl ester have been developed to support the growth of endothelial cells, which is crucial for the vascularization of engineered tissues. researchgate.net
Peptide and Organic Synthesis: The foundational role of amino acid esters as protected intermediates in peptide synthesis continues to be relevant. rsc.orgresearchgate.net The development of mild and efficient esterification procedures for amino acids remains an active area of research to improve yields and maintain optical purity. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-2-14-7(13)6(9)4-3-5-12-8(10)11/h6H,2-5,9H2,1H3,(H4,10,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGWUHIOEVNNPC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182856 | |
| Record name | L-Arginine ethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28696-31-3 | |
| Record name | L-Arginine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28696-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Arginine, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028696313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginine ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL ARGININATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55W8VNE0L | |
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Synthetic Methodologies for Arginine, Ethyl Ester and Its Analogues
Classical Esterification Techniques for Arginine, Ethyl Ester Synthesis
The initial and fundamental step in synthesizing many this compound analogues is the esterification of the L-arginine molecule itself. This process converts the carboxyl group into an ethyl ester, a crucial modification that serves as a building block for further derivatization.
Direct Esterification Approaches
Direct esterification, often following the principles of the Fischer-Speier esterification, is a common method for producing this compound. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating L-arginine with ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.comscienceready.com.au The most frequently used catalyst is hydrogen chloride (HCl), which is typically introduced as a gas or from a concentrated aqueous solution. sapub.org
The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the ester is formed. masterorganicchemistry.com To drive the reversible reaction towards the product side, ethanol is often used in large excess, serving as both the reagent and the solvent. masterorganicchemistry.comjk-sci.com The reaction is typically heated under reflux for several hours to ensure completion. sapub.org The final product is usually isolated as a hydrochloride salt, such as L-arginine ethyl ester dihydrochloride (B599025). sapub.org
Thionyl Chloride-Mediated Esterification Protocols
An alternative and highly effective method for the synthesis of this compound is the use of thionyl chloride (SOCl₂) in ethanol. sapub.orgpsu.edugoogle.com This protocol is particularly advantageous as thionyl chloride serves multiple roles in the reaction. It reacts with ethanol to form ethyl chloroformate and HCl in situ, with the generated HCl acting as the catalyst for the esterification. fao.org
Crucially, thionyl chloride is also a powerful dehydrating agent, reacting with any water present in the system. google.com This is beneficial because it removes the water produced during the esterification, shifting the reaction equilibrium towards the formation of the ester and ensuring a higher yield. jk-sci.comgoogle.com
The synthesis typically involves the slow, controlled addition of thionyl chloride to cold absolute ethanol, followed by the addition of L-arginine. google.com The reaction mixture is then heated, often under reflux, for several hours to yield the L-arginine ethyl ester dihydrochloride product. sapub.orgpsu.edugoogle.com This method is a key step in the industrial production of Nα-acyl this compound derivatives. fao.org
Synthesis of Nα-Acyl this compound Derivatives
Following the initial esterification, the resulting this compound is often used as an intermediate to produce Nα-acyl derivatives. These derivatives, where a fatty acid chain is attached to the α-amino group, are a significant class of cationic surfactants with applications in the food and cosmetic industries. atamanchemicals.com
Schotten-Baumann Acylation Reactions in Aqueous Media
The most prevalent method for acylating this compound is the Schotten-Baumann reaction. sapub.orgpsu.edu This reaction is well-suited for attaching long-chain acyl groups to the α-amino group of L-arginine ethyl ester dihydrochloride. sapub.org The process is typically carried out in a two-phase system, consisting of water and an organic solvent. iitk.ac.in
In this procedure, the L-arginine ethyl ester dihydrochloride is dissolved in water, and the pH is carefully adjusted and maintained in a slightly alkaline or neutral range (typically 5.5 to 8) using an aqueous base like sodium hydroxide. sapub.orgsapub.org A long-chain acid chloride, such as lauroyl chloride or octanoyl chloride, is then added dropwise while maintaining a low temperature (e.g., 10-15°C) to control the reaction. sapub.orgsapub.org The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the synthesis of the Nα-acyl this compound. iitk.ac.in This method can produce high yields of the desired acylated product. sapub.org
Table 1: Examples of Nα-Acyl this compound Derivatives Synthesized via Schotten-Baumann Reaction sapub.org
| Acyl Chloride Used | Resulting Compound | Yield (%) | Physical Appearance |
| Octanoyl chloride | N-α-Octanoyl-L-Arginine ethyl ester (CAE) | 85 | Clear Yellowish oil |
| Nonanoyl chloride | N-α-Nonanoyl-L-Arginine ethyl ester (NAE) | 80 | Light brown sticky mass |
Alternative Acylation Strategies for Lipophilic Derivatives
While the Schotten-Baumann reaction is effective, alternative methods have been developed to synthesize lipophilic Nα-acyl derivatives, sometimes with the goal of creating more environmentally friendly processes. google.com One such strategy avoids the use of acyl chlorides and aqueous media by employing a condensing agent in an organic solvent. google.com
This method involves the reaction of L-arginine ethyl ester hydrochloride directly with a fatty acid, such as lauric acid, in a short-chain alcohol like ethanol. google.com A carbodiimide-class condensing agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC), is used to facilitate the formation of the amide bond. google.com A catalyst, such as triethylamine, is also added to the mixture. google.com The reaction proceeds over several hours, and after workup, yields the Nα-acyl this compound hydrochloride. google.com This approach is considered a "green synthesis" as it avoids the use of more toxic reagents like thionyl chloride and lauroyl chloride. google.com
Another approach to creating highly lipophilic analogues involves starting with protected arginine, which is first esterified with a long-chain, lipophilic alcohol (such as oleyl alcohol) using coupling agents like EDC and DMAP, followed by deprotection of the amino groups. nih.govacs.orgresearchgate.net This route modifies the ester portion of the molecule to impart lipophilicity, rather than acylating the amino group.
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of Green Chemistry. atamanchemicals.comresearchgate.net This is particularly relevant for compounds like ethyl lauroyl arginate, which are used in consumer products. atamanchemicals.com
Enzymatic synthesis represents a key green alternative to traditional chemical methods. sapub.org Biocatalysts, such as enzymes like papain and trypsin, have been successfully used to synthesize arginine esters and their derivatives. nih.govresearchgate.netresearchgate.net For instance, papain, deposited on a solid support, can catalyze the formation of amide and ester bonds between arginine derivatives and long-chain amines or alcohols, often in organic media or solvent-free systems. nih.gov Similarly, bovine trypsin has been used to catalyze the synthesis of N-acetyl-L-arginine ethyl ester from N-acetyl-L-arginine and ethanol, with acetonitrile (B52724) being an effective solvent for achieving high yields. researchgate.net These enzymatic methods operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov
Furthermore, the development of synthetic routes that use less hazardous reagents, such as the DCC-mediated acylation mentioned previously, is also a significant step towards sustainability. google.com The production process for certain commercial products, like ethyl lauroyl arginate, has been certified as sustainable according to the twelve principles of Green Chemistry. atamanchemicals.com
Advanced Purification and Isolation Techniques for this compound Compounds
The purification and isolation of this compound and its analogues are critical steps to ensure high purity and yield, removing unreacted starting materials, by-products, and other impurities. A variety of advanced techniques are employed, tailored to the specific properties of the target compound. These methods primarily include various forms of chromatography and controlled crystallization.
Chromatographic Methods
Chromatography is a cornerstone technique for the purification of this compound and its derivatives, leveraging differences in properties like polarity, charge, and size to separate components of a mixture.
Ion Exchange Chromatography (IEX): This method is particularly effective for purifying charged molecules like arginine esters. Cationic exchange chromatography is frequently used, where the positively charged guanidinium (B1211019) group of the arginine derivative binds to a negatively charged stationary phase. A study on novel arginine-based cationic surfactants, N(α)-benzoyl-arginine decyl amide and N(α)-benzoyl-arginine dodecyl amide, utilized a single cationic exchange chromatographic step with water and ethanol as separation solvents for a more sustainable process. nih.gov Another environmentally improved procedure for purifying a series of arginine-based gemini (B1671429) surfactants also employed cation-exchange chromatography, using mixtures of boric-borate buffer, ethanol, and sodium chloride as eluents. researchgate.net For the purification of arginine itself from impurities like lysine (B10760008) and ornithine, ion exclusion chromatography with a strongly acidic cation exchange resin has been applied by adjusting the pH of the solution to the isoelectric point of arginine. google.com
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for the purification of less polar or protected arginine ester analogues. For instance, Boc-protected arginine esters such as Boc-Arg-OL and Boc-Arg-DT have been purified using silica gel as the stationary phase. acs.orgnih.gov The mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and petroleum ether, with the ratio adjusted to achieve optimal separation. acs.orgnih.gov The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). acs.orgnih.gov
Immobilized Metal Affinity Chromatography (IMAC): While commonly used for recombinant proteins with histidine tags, the compatibility of IMAC with arginine has been explored. Arginine can interfere with the binding of proteins to Ni-columns, but purification is feasible at arginine concentrations below 200 mM. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used as an analytical technique to assess the purity of the final product rather than for large-scale purification, providing high-resolution separation and quantification of components. researchgate.net
The table below summarizes various chromatographic techniques used for the purification of this compound and its analogues.
Table 1: Chromatographic Purification Techniques for this compound and Analogues
| Compound Purified | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Source |
| N(α)-benzoyl-arginine decyl amide & N(α)-benzoyl-arginine dodecyl amide | Cationic Exchange Chromatography | Hydrophilic matrix with sulfopropyl groups | Water and Ethanol | nih.govresearchgate.net |
| bis(Nα-lauroyl-L-arginine) 1,3-propanediamide dihydrochloride | Cationic Exchange Chromatography | Not specified | Boric-borate buffer, ethanol, sodium chloride | researchgate.net |
| Boc-Protected Octadec-9-en-1-yl Argininate (Boc-Arg-OL) | Column Chromatography | Silica gel (40–63 μm particle size) | Ethyl acetate/petroleum ether (2:3 v/v) | acs.orgnih.gov |
| Boc-Protected Arginine 2-Decyltetradecyl Argininate (Boc-Arg-DT) | Column Chromatography | Silica gel (40–63 μm particle size) | Ethyl acetate/petroleum ether (1:9 v/v) | acs.org |
| Arginine | Ion Exclusion Chromatography | Strongly acidic cation exchange resin | Diluted alkaline water | google.com |
Crystallization Techniques
Crystallization is a powerful method for obtaining highly pure solid compounds from a crude reaction mixture. This technique relies on the lower solubility of the target compound in a specific solvent or solvent mixture at a certain temperature compared to impurities.
Cooling Recrystallization: This is a common and effective method for purifying salts of arginine esters. A patented process for producing lauroyl arginine ethyl ester hydrochloride describes dissolving the crude product and then inducing crystallization by cooling. google.com The process involves adding petroleum ether, n-hexane, or cyclohexane (B81311) to the crude product, followed by cooling to between 0°C and 10°C. google.com This method has been shown to yield product with a purity of over 97% and a molar yield exceeding 97%. google.com The final crystalline product is typically isolated by centrifugation or filtration and then dried. google.com
Solvent-Induced Precipitation/Crystallization: In some procedures, after initial purification steps like extraction, the crude product is dissolved in a suitable solvent, and then a second solvent (an anti-solvent) is added in which the product is insoluble, causing it to precipitate out as a solid. For instance, after synthesis, a crude L-arginine ethyl ester dihydrochloride liquid can be dispersed in ether and cooled to -10°C to allow the product to solidify. google.com The solid is then washed and can be further refined by recrystallization from a solvent like dehydrated alcohol. google.com
The table below details findings from research on the crystallization of an arginine ester analogue.
Table 2: Crystallization Purification of Lauroyl Arginine Ethyl Ester Hydrochloride
| Crystallization Solvent | Temperature Conditions | Resulting Purity | Molar Yield | Source |
| Petroleum ether | Cooled to 0-10°C | >97% | >97% | google.com |
| n-Hexane | Cooled to 0-10°C | >97% | >97% | google.com |
| Cyclohexane | Cooled to 0-10°C | >97% | >97% | google.com |
| Dehydrated alcohol (refining) | Not specified | Not specified | 85% | google.com |
Biochemical and Mechanistic Investigations of Arginine, Ethyl Ester
Enzymatic Hydrolysis and Metabolism of Arginine, Ethyl Ester by Esterases
Identification and Characterization of Esterase Activities in Non-Human Biological Systems
Esterases capable of hydrolyzing arginine ethyl ester are found in various non-human biological systems, including snake venoms and microorganisms. For instance, arginine esterases isolated from the venom of the Gaboon adder (Bitis gabonica) have been subjects of kinetic studies. nih.govresearch-nexus.net These enzymes are classified as serine proteases, as they are inactivated by phenylmethanesulfonyl fluoride, which points to an essential serine residue in their active sites. research-nexus.net Similarly, two arginine ester hydrolases, designated AAEI and AAEII, have been identified in the venom of the Mojave rattlesnake (Crotalus scutulatus scutulatus). nih.gov These enzymes also demonstrate optimal activity at an alkaline pH and are inhibited by serine-specific reagents. nih.gov
In the microbial kingdom, a trypsin-like protease from Streptomyces moderatus has been shown to hydrolyze N-benzoyl-L-arginine ethyl ester. nih.gov Another example is the alkaline trypsin produced by Bacillus licheniformis, which also uses Nα-Benzoyl-l-arginine ethyl ester as a substrate. mdpi.com Furthermore, in vivo and in vitro studies on ethyl lauroyl arginate (ELA), a derivative of arginine ethyl ester, show its rapid metabolism. frontiersin.orggoogle.com In rats, ELA is quickly converted to L-arginine ethyl ester or Nα-lauroyl-L-arginine (LAS), which are then further hydrolyzed to L-arginine. frontiersin.org
Kinetic Characterization of this compound Hydrolysis Pathways
The hydrolysis of arginine ethyl ester derivatives by esterases often follows a sequential kinetic mechanism. Studies on arginine esterases from Bitis gabonica venom using Nα-benzoyl-L-arginine ethyl ester (BAEE) as a substrate revealed an ordered uni-bi mechanism. nih.govresearch-nexus.net In this mechanism, ethanol (B145695) is the first product released from the enzyme, followed by the liberation of arginine. nih.govresearch-nexus.net This is supported by the observed inhibition patterns where L-arginine acts as a competitive inhibitor, and ethanol exhibits a more complex, non-competitive inhibition. nih.govresearch-nexus.net
The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum, provides insight into the enzyme's affinity for the substrate. For instance, an anionic trypsin-like protease from Streptomyces moderatus displayed a Km value of 1.52 x 10⁻⁴ M with N-benzoyl-L-arginine ethyl ester as the substrate. nih.gov Salivary kallikrein from both cystic fibrosis patients and healthy individuals showed an identical Km value of 0.4 mM for the same substrate. nih.gov A peptidylarginine deiminase from bovine brain exhibited two Km values, 0.78 mM and 11.2 mM, when using benzoylarginine ethyl ester as a substrate. nih.gov
Role as a Substrate and Inhibitor in Specific Enzyme Systems
Substrate Specificity Profiling for Proteases (e.g., Trypsin, Subtilisins, Kallikreins)
Arginine ethyl ester and its derivatives, particularly N-α-benzoyl-L-arginine ethyl ester (BAEE), are widely recognized as substrates for a variety of proteases. caymanchem.comsigmaaldrich.comhimedialabs.comscbt.commerckmillipore.com
Trypsin: BAEE is a well-established and selective substrate for trypsin, a serine protease. scbt.comscientificlabs.co.ukottokemi.com The benzoyl group of BAEE facilitates strong interactions with the enzyme's active site, leading to a rapid cleavage rate. scbt.com The ethyl ester group enhances its lipophilicity, which promotes effective substrate-enzyme interactions. scbt.com The hydrolysis of BAEE by trypsin can be monitored spectrophotometrically, making it a useful tool in enzyme assays. sigmaaldrich.com
Subtilisins: BAEE also serves as a substrate for subtilisins, a group of serine proteases. caymanchem.comsigmaaldrich.comhimedialabs.comscbt.commerckmillipore.com
Kallikreins: Kallikreins, another group of serine proteases, also demonstrate activity towards BAEE. caymanchem.comsigmaaldrich.comhimedialabs.comscbt.commerckmillipore.com Studies on salivary kallikrein have utilized BAEE to determine its enzymatic properties. nih.gov
The specificity of these proteases for arginine esters is a key characteristic. For example, arginine esterase from dog seminal plasma shows a high specificity for arginine esters, with much lower activity towards lysine (B10760008) esters and practically no activity towards tyrosine esters. nih.gov
Interaction Mechanisms with Protein Arginine Deiminases (PADs) and Deimination Processes
Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline, a process called deimination or citrullination. nih.govfrontiersin.org This post-translational modification can alter protein structure and function. frontiersin.org
N-α-benzoyl-L-arginine ethyl ester (BAEE) is utilized as a non-peptidyl substrate for PADs, including PAD2 and PAD4. caymanchem.comnih.govresearchgate.net The activity of PADs is calcium-dependent. nih.gov Kinetic studies of PAD4 have been conducted using BAEE to characterize its activity. glpbio.com Research has shown that PADs 1, 3, and 4 have K₀.₅ values (the concentration of calcium required for half-maximal activity) in the micromolar range when using BAEE as the substrate. nih.gov However, these arginine analogues are considered poor substrates for PAD3. nih.gov
Interestingly, methylation of arginine residues can interfere with the deimination process. Studies have shown that human PAD2, PAD3, and PAD4 can only convert non-methylated peptidylarginine into peptidylcitrulline in vitro. ru.nl
Development of Enzyme Activity Assays Utilizing this compound Derivatives (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)
The hydrolysis of N-α-benzoyl-L-arginine ethyl ester (BAEE) by various proteases results in the production of Nα-benzoyl-L-arginine, which can be detected spectrophotometrically by an increase in absorbance at 253 nm. sigmaaldrich.comrsc.org This principle forms the basis of widely used enzyme activity assays.
These assays are crucial for:
Quantifying enzyme activity: For example, the activity of trypsin is defined in BAEE units, where one unit corresponds to a specific change in absorbance per minute under defined conditions. sigmaaldrich.com
Studying enzyme kinetics: By measuring the rate of BAEE hydrolysis at different substrate concentrations, key kinetic parameters like Km and Vmax can be determined.
Screening for inhibitors: The effect of potential inhibitors on enzyme activity can be assessed by measuring the change in the rate of BAEE hydrolysis in their presence. researchgate.net
BAEE-based assays have been employed to study the activity of various enzymes, including trypsin from different sources, papain, and protein arginine deiminases. sigmaaldrich.comrsc.orgsigmaaldrich.com
Table 1: Kinetic Parameters of Enzymes with this compound Derivatives
| Enzyme | Substrate | Km Value | Source Organism |
|---|---|---|---|
| Anionic trypsin-like protease | N-benzoyl-L-arginine ethyl ester | 1.52 x 10⁻⁴ M | Streptomyces moderatus nih.gov |
| Salivary kallikrein | N-benzoyl-L-arginine ethyl ester | 0.4 mM | Human nih.gov |
| Peptidylarginine deiminase | Benzoylarginine ethyl ester | 0.78 mM and 11.2 mM | Bovine brain nih.gov |
| Arginine esterases (E-I, E-II, E-III) | Nα-benzoyl-L-arginine ethyl ester | - | Bitis gabonica nih.govresearch-nexus.net |
| Arginine ester hydrolases (AAEI, AAEII) | α-N-benzoyl-L-arginine ethyl ester | Determined | Crotalus scutulatus scutulatus nih.gov |
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| N-α-Benzoyl-L-arginine ethyl ester | BAEE |
| Ethanol | |
| L-arginine | |
| Phenylmethanesulfonyl fluoride | PMSF |
| Nα-lauroyl-L-arginine | LAS |
| Ethyl lauroyl arginate | ELA |
| Nα-benzoyl-L-arginine | |
| Citrulline | |
| N-benzoyl-L-arginine-p-nitroanilide | |
| p-nitroaniline | |
| N-4-Tosyl-L-arginine methyl ester hydrochloride | |
| Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride | |
| L-Arginine 7-amido-4-methylcoumarin dihydrochloride (B599025) | |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | |
| Nα-Benzoyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride | |
| N(alpha)-benzoylarginineamide | |
| Benzoyl L-arginine methyl ester | |
| N-benzoyl-L-arginine-p-nitroanilide | |
| Acetylphenylalanylarginine methyl ester | |
| N-acetyl-l-tyrosine ethyl ester | |
| Methyl butyrate | |
| Benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester | |
| Benzoyl-L-tyrosine ethyl ester | |
| Benzyloxycarbonyl-L-lysine p-nitrophenyl ester | |
| Tosyl-L-arginine methyl ester | |
| Succinyl-(L-Ala)1-3-p-nitroanilide | |
| Polyarginine | |
| Myelin basic protein | |
| Histones | |
| N-a-benzoylcitrulline ethyl ester | |
| Cl-amidine | |
| Saquinavir | SQV |
| Glecaprevir | GLM |
| Ornithine | |
| Urea | |
| Lauric acid | |
| Carbon dioxide |
Modulation of Protein Aggregation and Chaperone-like Activities
Arginine ethyl ester has demonstrated significant potential in modulating protein aggregation and exhibiting chaperone-like activities. Its efficacy has been explored in various studies, particularly concerning its effects on heat-induced protein aggregation and in vitro protein refolding.
Effects on Heat-Induced Protein Aggregation Kinetics (e.g., Lysozyme (B549824), Bovine Serum Albumin)
Arginine ethyl ester has been shown to be a more potent inhibitor of heat-induced protein aggregation compared to L-arginine. varsal.comresearchgate.net Studies on hen egg lysozyme revealed that arginine ethyl ester effectively prevents both inactivation and aggregation induced by heat. researchgate.net For instance, at a concentration of 0.1 M, arginine ethyl ester significantly reduced the rate constant of heat-induced inactivation of lysozyme compared to both a control with no additive and a solution containing 0.1 M L-arginine. researchgate.net This protective effect is also observed in dithiothreitol (B142953) (DTT)-induced aggregation of bovine serum albumin (BSA), where arginine ethyl ester showed a markedly higher protective action than L-arginine. nih.gov The superior performance of arginine ethyl ester in suppressing aggregation is attributed to its ability to stabilize the protein structure. nih.gov Even at a pH of 10, near the isoelectric point of lysozyme, 100 mM of arginine ethyl ester was successful in suppressing aggregation. varsal.com
The mechanism behind this enhanced anti-aggregation activity is linked to the modification of the aggregation pathway. In the case of heat-induced aggregation of BSA, arginine ethyl ester, along with arginine and arginine amide, was found to induce the formation of larger protein aggregates, thereby altering the aggregation pathway. nih.gov
Interactive Table: Effect of Arginine Ethyl Ester on Protein Aggregation
| Protein | Inducer of Aggregation | Arginine Ethyl Ester Concentration | Observation | Reference |
| Lysozyme | Heat (98 °C, pH 7.1) | 0.1 M | More effective than L-arginine in preventing inactivation and aggregation. | researchgate.net |
| Bovine Serum Albumin (BSA) | Dithiothreitol (DTT) (45 °C, pH 7.0) | Not specified | Markedly higher protective action than L-arginine. | nih.gov |
| Lysozyme | Heat | 100 mM | Successful aggregation suppression at pH 10. | varsal.com |
| Bovine Serum Albumin (BSA) | Heat (70 °C) | Not specified | Altered the aggregation pathway, inducing larger aggregates. | nih.gov |
Influence on In Vitro Protein Refolding Processes and Yields
Arginine ethyl ester has been identified as an effective additive in the in vitro refolding of proteins, often surpassing the efficacy of L-arginine. varsal.comvgtu.lt In the oxidative refolding of lysozyme, 200 mM arginine ethyl ester was more effective than the same concentration of L-arginine in recovering the native protein. varsal.com Similarly, it yielded higher residual activity and greater oxidative refolding of lysozyme compared to L-arginine methyl ester at concentrations of 100-200 mM. varsal.com
Studies on recombinant mink and porcine growth hormones have also highlighted the role of arginine ethyl ester as an aggregation suppressor during refolding. vgtu.lt While it effectively suppressed the precipitation of these hormones, it did not inhibit the formation of soluble oligomers. vgtu.lt The enhanced yield in the oxidative refolding of recombinant mink growth hormone in the presence of arginine ethyl ester is particularly noteworthy, especially given the proximity of the buffer's pH (8.0) to the protein's isoelectric point (6.83). varsal.com However, it is important to note that for certain proteins containing disulfide bonds, such as recombinant human granulocyte colony-stimulating factor, arginine ethyl ester may not be as effective in preventing aggregation, as it does not inhibit the formation of intermolecular disulfide bonds. nih.gov
Interactive Table: Influence of Arginine Ethyl Ester on Protein Refolding
| Protein | Refolding Condition | Arginine Ethyl Ester Concentration | Outcome | Reference |
| Lysozyme | Oxidative refolding | 200 mM | More effective than L-arginine in recovering native protein. | varsal.com |
| Recombinant Mink Growth Hormone | Oxidative refolding (pH 8.0) | Not specified | Higher refolding yield compared to L-arginine. | varsal.com |
| Recombinant Growth Hormones | Refolding from inclusion bodies | Not specified | Suppressed precipitation but not soluble oligomer formation. | vgtu.lt |
Mechanistic Insights into Anti-Aggregation Activity and Guanidinium-Induced Interactions
The anti-aggregation activity of arginine ethyl ester is believed to stem from a combination of factors, including interactions involving its guanidinium (B1211019) group. varsal.comacs.org The guanidinium group can engage in cation-π interactions with aromatic amino acid residues and form hydrogen bonds with various residues on the protein surface. varsal.comacs.org These interactions can mask exposed hydrophobic patches on unfolded or partially folded proteins, thereby preventing protein-protein aggregation. nih.gov
Furthermore, the ethyl ester modification of the carboxyl group in arginine ethyl ester increases its hydrophobicity. varsal.comresearchgate.net This increased hydrophobicity is thought to facilitate a stronger binding to the unfolded state of proteins, which in turn adds positive charges to the protein and increases electrostatic repulsion between aggregation-prone molecules. researchgate.net This mechanism is supported by the observation that arginine ethyl ester is more effective than L-arginine in preventing heat-induced aggregation of lysozyme. researchgate.net
Involvement in Nitric Oxide (NO) Signaling Pathways: Mechanistic Studies (non-clinical)
Arginine ethyl ester serves as a prodrug of L-arginine and plays a role in nitric oxide (NO) signaling pathways. varsal.com Its chemical structure allows for easier passage across cell membranes compared to L-arginine. varsal.com
Conversion to L-Arginine and its Role as a Nitric Oxide Synthase (NOS) Substrate
Once inside the cell, arginine ethyl ester is hydrolyzed by intracellular esterases, releasing L-arginine. varsal.com This L-arginine then becomes available as a substrate for nitric oxide synthase (NOS). varsal.comnih.govdroracle.ai NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. maastrichtuniversity.nl This process is dependent on co-substrates such as NADPH and molecular oxygen, as well as several cofactors. maastrichtuniversity.nl
There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), all of which utilize L-arginine as their substrate to produce NO. droracle.aimaastrichtuniversity.nl The NO generated from this pathway is a crucial signaling molecule involved in various physiological processes, including vasodilation. varsal.com Studies in rat synaptosomal preparations have shown that L-arginine and some of its analogs can stimulate guanylate cyclase, an effect that is dependent on the formation of NO. pnas.org
Interplay with Arginase and Polyamine Metabolism in Non-Human Models
The L-arginine derived from arginine ethyl ester is at a metabolic crossroads, as it is also a substrate for the enzyme arginase. nih.govfrontiersin.org Arginase competes with NOS for L-arginine, hydrolyzing it to L-ornithine and urea. nih.govnih.gov This competition has significant implications for cellular function, as it can modulate the production of NO. nih.gov
The L-ornithine produced by arginase is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, through the action of ornithine decarboxylase (ODC). frontiersin.orgmdpi.com Polyamines are involved in critical cellular processes like cell growth, proliferation, and division. researchgate.net In the brain of a P301S tauopathy mouse model, an alteration in arginine metabolism was observed, with a shift towards the arginase pathway, suggesting a potential role for this pathway in neurodegenerative conditions. mdpi.com Furthermore, there is a complex interplay and cross-inhibition between the NOS and arginase pathways. For instance, an intermediate product in NO synthesis, N-hydroxy-L-arginine (NOHA), is a potent inhibitor of both arginase isoforms. frontiersin.org This intricate relationship highlights the importance of L-arginine availability and the balance between the NOS and arginase pathways in determining cellular outcomes.
Antimicrobial and Biotechnological Applications of Arginine, Ethyl Ester Derivatives Non Clinical Focus
Antimicrobial Efficacy of Nα-Lauroyl Arginine, Ethyl Ester (LAE) and Related Cationic Surfactants
Nα-Lauroyl this compound (LAE), a cationic surfactant derived from lauric acid, L-arginine, and ethanol (B145695), exhibits potent antimicrobial properties. nih.govunizar.es Its broad-spectrum activity against various microorganisms, including bacteria, yeasts, and molds, has positioned it as a significant compound in non-clinical research and applications. nih.govlauric-arginate.comresearchgate.net The antimicrobial efficacy of LAE is attributed to its chemical structure, which allows it to interact with and disrupt microbial cell membranes. mdpi.comresearchgate.net
LAE has demonstrated significant efficacy against a range of non-human pathogens. Research has shown its inhibitory action against food spoilage fungi such as Penicillium expansum, a primary cause of postharvest decay in fruits. researchgate.netdntb.gov.ua Studies have determined the minimum inhibitory concentration (MIC) of LAE against P. expansum to be 32 mg L-1. dntb.gov.ua
Furthermore, LAE is effective against biofilm-associated Gardnerella vaginalis, a bacterium implicated in certain animal diseases. oup.com The natural antimicrobial properties of LAE make it inhibitory against a variety of bacteria, fungi, and yeast. oup.com Its activity extends to a wide array of food spoilage microorganisms, making it a subject of interest in food preservation research. nih.govunizar.es The bactericidal activity of LAE has been confirmed against a wide range of bacteria, with MIC values typically ranging from 8 to 100 mg/L. unizar.es For yeasts and molds, the MIC values are generally between 16 and 128 μg/ml. lauric-arginate.com
Antimicrobial Spectrum of LAE Against Specific Non-Human Pathogens
| Microorganism | Type | Noted Efficacy | Reference |
|---|---|---|---|
| Penicillium expansum | Fungus (Mold) | MIC of 32 mg L⁻¹ | dntb.gov.ua |
| Gardnerella vaginalis (biofilm-associated) | Bacteria | Inhibitory activity demonstrated | oup.com |
| Food Spoilage Bacteria (general) | Bacteria | MIC values typically 8-100 mg/L | unizar.es |
| Food Spoilage Yeasts and Molds (general) | Fungi | MIC values typically 16-128 µg/ml | lauric-arginate.com |
The primary mechanism of LAE's antimicrobial action involves the disruption of microbial cell membranes. lauric-arginate.comearthwormexpress.com As a cationic surfactant, the positively charged LAE molecule interacts with the negatively charged components of the bacterial cell surface, such as lipoteichoic acid in Gram-positive bacteria. mdpi.comresearchgate.netmdpi.com This interaction leads to a disturbance in the cell membrane's potential and structural integrity, causing increased permeability. mdpi.comearthwormexpress.comdoaj.org The compromised membrane allows for the leakage of essential intracellular components, ultimately leading to metabolic inhibition and cell death without causing lysis. lauric-arginate.comresearchgate.netdoaj.org
The antimicrobial activity of LAE can be enhanced when used in combination with other agents in controlled, non-clinical settings. nih.govnih.govmdpi.comnih.gov Research has demonstrated synergistic inactivation of bacteria when LAE is combined with physical treatments like UV-A light and mild heat. nih.gov These combinations have been shown to achieve a greater reduction in bacterial populations than individual treatments alone. nih.gov
Furthermore, LAE has shown synergistic effects when combined with other natural antimicrobials. For example, a combination of LAE and nisin exhibited a positive synergistic effect in inhibiting certain microorganisms. researchgate.net Such combinations can broaden the spectrum of activity and potentially reduce the required concentrations of individual agents. nih.govmdpi.com These findings highlight the potential for developing more effective antimicrobial strategies for non-clinical applications by combining LAE with other physical or chemical treatments. nih.govresearchgate.net
LAE is a subject of extensive research for its potential applications in food preservation and postharvest technologies for non-human products, owing to its broad-spectrum antimicrobial activity. nih.govrsdjournal.orgnih.govnih.govnih.gov It is being investigated as a food preservative to enhance the safety and shelf life of various products. nih.govnih.gov
In postharvest applications, LAE has been studied for its ability to control spoilage-inducing fungi on fruits. dntb.gov.ua For example, in studies on citrus fruits, LAE has been shown to significantly decrease the spoilage rate during refrigerated preservation. dntb.gov.ua Its application can help in mitigating losses of perishable goods. researchgate.netnih.gov Research is also exploring the incorporation of LAE into active packaging materials to provide a controlled release of the antimicrobial agent, thereby extending the protection of the packaged product. unizar.esresearchgate.net
Development of this compound-Based Cationic Surfactants for Research and Industrial Applications (excluding human products)
The development of cationic surfactants based on this compound and related structures is an active area of research for various industrial applications beyond human use. nih.govsapub.orgnih.gov These amino acid-based surfactants are of interest due to their antimicrobial properties, biodegradability, and the potential for sustainable sourcing from renewable raw materials. sapub.orgresearchgate.netub.edu
The antimicrobial efficacy and physicochemical properties of arginine-based cationic surfactants are closely linked to their molecular structure, particularly the length of the alkyl chain and the distribution of charge in the polar head group. nih.govsapub.orgnih.govmdpi.com
Alkyl Chain Length: Studies have consistently shown that the length of the hydrophobic alkyl chain significantly influences the antimicrobial activity. nih.govsapub.orgresearchgate.net There is often an optimal chain length for maximum efficacy, which can vary depending on the target microorganism. For single-chain arginine derivatives, such as N-acyl arginine methyl esters, the most effective surfactants for bactericidal activity were found to be those with C12-C14 homologues. mdpi.com An increase in the hydrophobicity of the molecule, resulting from a longer alkyl chain, generally leads to a lower critical micelle concentration (CMC). researchgate.net However, exceeding a certain chain length can lead to a "cut-off effect," where the antimicrobial activity begins to decrease. mdpi.com
Charge Distribution: The cationic charge of these surfactants, primarily due to the protonated guanidine (B92328) group of arginine, is crucial for their interaction with negatively charged microbial membranes. sapub.orgresearchgate.net The density and distribution of this positive charge can be modified by altering the head group architecture, such as by including additional amino acids. nih.govnih.gov For instance, surfactants with two positive charges on the polar head have been synthesized and studied. nih.govub.edu The presence of two cationic charges can facilitate stronger electrostatic interactions with bacterial membranes, potentially leading to enhanced antimicrobial activity compared to their single-charge counterparts. mdpi.com
Structure-Activity Relationships in Arginine-Based Cationic Surfactants
| Structural Feature | Effect on Properties | Key Findings | Reference |
|---|---|---|---|
| Alkyl Chain Length | Influences hydrophobicity, CMC, and antimicrobial activity. | Optimal activity for single-chain N-acyl arginine methyl esters is often found with C12-C14 chains. Longer chains decrease CMC. A "cut-off effect" can occur. | researchgate.netmdpi.com |
| Charge Distribution (Polar Head) | Determines electrostatic interaction with microbial membranes. | The guanidine group provides the primary cationic charge. Increasing the number of positive charges (e.g., in gemini (B1671429) surfactants) can enhance antimicrobial efficacy. | sapub.orgmdpi.com |
Analysis of Physicochemical Properties of this compound Surfactants Relevant to Research (e.g., critical micelle concentration)
This compound derivatives, particularly Nα-acyl arginine ethyl esters, are a class of cationic surfactants that have garnered significant interest due to their favorable physicochemical properties, including their self-assembling nature and biodegradability. sapub.org A key parameter in the study of these surfactants is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in a solution. sapub.org The CMC is a crucial indicator of a surfactant's efficiency and is influenced by its molecular structure, especially the length of the hydrophobic alkyl chain.
Research has demonstrated a clear relationship between the alkyl chain length of Nα-acyl arginine ethyl esters and their CMC. As the number of carbon atoms in the acyl chain increases, the hydrophobicity of the molecule increases, leading to a decrease in the CMC. sapub.org This inverse relationship signifies that surfactants with longer alkyl chains are more surface-active and form micelles at lower concentrations. sapub.org
The physicochemical behavior of these arginine-based surfactants is often compared to commercially available surfactants like sodium dodecyl sulfate (B86663) (SDS) and Nα-Lauroyl-L-arginine ethyl ester (LAE). sapub.org Studies indicate that the surface tension and CMC values of synthesized Nα-acyl arginine ethyl esters are comparable, and in some cases lower, than those of SDS, highlighting their potential as effective surfactants. sapub.org The determination of CMC for these compounds is commonly performed using methods such as pyrene (B120774) fluorescence. acs.org
Table 1: Critical Micelle Concentration (CMC) of Nα-Acyl Arginine Ethyl Ester Derivatives
| Compound Name | Acyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
| Nα-Octanoyl-L-Arginine ethyl ester (CAE) | C8 | High (exact value varies with conditions) sapub.org |
| Nα-Nonanoyl-L-Arginine ethyl ester (NAE) | C9 | Not specified in provided context |
| Nα-Myristoyl-L-Arginine ethyl ester (MAE) | C14 | Lower than CAE sapub.org |
| Arginine-oleate (Arg-OL) | C18 | 0.52 nih.gov |
| Arginine-decyltetradecanoate (Arg-DT) | C24 | 0.013 nih.gov |
This table is generated based on available research data and illustrates the trend of decreasing CMC with increasing alkyl chain length.
Bioconjugation and Materials Science Applications (non-human, non-clinical)
The unique chemical structure of this compound lends itself to various applications in bioconjugation and materials science, particularly in the development of novel biomaterials for research purposes. Its ability to be incorporated into polymers and conjugated with bioactive molecules allows for the creation of materials with tailored properties for specific, non-clinical research applications.
Incorporation into Poly(ester amide)s as Model Compounds for Biocompatible and Biodegradable Materials
This compound is a valuable building block in the synthesis of biodegradable poly(ester amide)s (PEAs). nih.gov These polymers are of significant interest in materials science as they combine the beneficial properties of polyesters (biodegradability) and polyamides (thermal and mechanical stability). rsc.org The incorporation of arginine, an amino acid, into the polymer backbone can result in materials with enhanced biocompatibility. rsc.org
A family of synthetic, biodegradable Arg-PEAs has been developed and evaluated for their potential in non-viral gene delivery research. nih.gov These polymers are synthesized through the solution polycondensation of monomers derived from L-arginine, a diol, and a dicarboxylic acid. The resulting Arg-PEAs have shown a high binding capacity for plasmid DNA, a critical characteristic for gene delivery vectors. nih.gov Research has indicated that the number of methylene (B1212753) groups in the diol segment of the Arg-PEAs can influence their DNA binding activity. nih.gov While these materials have demonstrated transfection efficiencies comparable to commercial reagents in rat vascular smooth muscle cells, their primary value in this context is as model compounds for studying polymer-DNA interactions and cellular uptake mechanisms, such as endocytosis, in a research setting. nih.gov
Conjugation with Bioactive Molecules (e.g., Chenodeoxycholic Acid) for Mechanistic Probes in Lipid Metabolism Research
In the field of lipid metabolism research, this compound has been conjugated with bioactive molecules to create probes for investigating cellular and molecular pathways. A notable example is the synthesis of a chenodeoxycholyl-arginine ethyl ester conjugate (CDCArg). nih.gov Chenodeoxycholic acid (CDCA) is a bile acid known to play a role in lipid digestion and signaling. nih.gov
The CDCArg conjugate has been utilized as a research tool in studies of non-alcoholic fatty liver disease (NAFLD) in mouse models. nih.gov In these non-clinical research settings, the administration of CDCArg to mice on a high-fat diet was shown to reduce liver steatosis, body weight, and levels of blood glucose and cholesterol. nih.gov Such conjugates serve as valuable mechanistic probes to explore the hormonal properties of bile acids and the impact of their modification with amino acid esters on lipid metabolism. nih.gov The synthesis of CDCArg involves the reaction of chenodeoxycholic acid with L-arginine ethyl ester dihydrochloride (B599025). researchgate.net These studies provide insights into the complex interactions between bile acids, amino acids, and lipid homeostasis. nih.gov
Fabrication and Evaluation of this compound-Releasing Biomaterials for Angiogenesis Research
The pro-angiogenic properties of L-arginine have led to the investigation of this compound as a component in biomaterials designed for angiogenesis research. sigmaaldrich.com L-arginine itself is challenging to incorporate into many commonly used polymers due to its insolubility in organic solvents. sigmaaldrich.com In contrast, the ethyl ester derivative offers improved solubility, facilitating its integration into polymer matrices. sigmaaldrich.com
For research purposes, this compound-releasing poly(D,L-lactide) foils have been fabricated. sigmaaldrich.com These biomaterials are designed to release this compound in a controlled manner, allowing for the study of its effects on endothelial cell behavior. sigmaaldrich.com In vitro studies have demonstrated that both L-arginine and L-arginine ethyl ester can significantly increase the proliferation of endothelial cells and preadipocytes. sigmaaldrich.com Furthermore, the this compound-releasing polymer has been shown to significantly enhance endothelial cell growth. sigmaaldrich.com These findings are instrumental in the development of model biomaterials for investigating the molecular and cellular mechanisms of neovascularization in tissue engineering research. sigmaaldrich.com
Advanced Analytical and Computational Methodologies for Arginine, Ethyl Ester
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the fundamental characterization of arginine, ethyl ester, providing insights into its structural and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound derivatives. smashnmr.org It provides information on the connectivity of atoms and the three-dimensional arrangement of the molecule in solution. nih.govacs.org
In a study on Nα-benzoyl-L-argininate ethyl ester chloride, a derivative of this compound, ¹H NMR spectroscopy was combined with quantum chemical methods to characterize its molecular structure. nih.govacs.org The ¹H NMR spectra, acquired over a range of temperatures, provided valuable information regarding the rotational motions within the guanidinium (B1211019) group. nih.govacs.org This experimental data, supported by theoretical chemical shift calculations, confirmed the predominant tautomeric form existing in solution. nih.govacs.org
Furthermore, NMR spectroscopy is instrumental in conformational analysis. For derivatives like Nα-benzoyl-L-argininate ethyl ester chloride, low-energy conformers have been shown to adopt folded structures. acs.org These conformations are stabilized by intramolecular hydrogen bonding between the guanidinium group and the amide carbonyl oxygen atom. acs.orgpsu.edu Three-dimensional NMR experiments can be employed to determine proton-proton distance constraints, which are essential for defining the secondary and tertiary structure of proteins and peptides containing this compound residues. core.ac.uk
| Technique | Application | Key Findings for this compound Derivatives |
| ¹H NMR Spectroscopy | Structural Elucidation, Tautomer Identification, Conformational Analysis | - Provides information on rotational motions of the guanidinium group. nih.govacs.org - Confirms the existence of specific tautomers in solution. nih.govacs.org - Reveals folded conformations stabilized by intramolecular hydrogen bonds. acs.orgpsu.edu |
| 3D NMR Spectroscopy | Determination of Structural Constraints | - Measures proton-proton distances to define molecular conformation. core.ac.uk |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different chemical bonds can be determined. sci-hub.se
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The key functional groups and their expected vibrational frequencies are:
Ester Group (C=O-O-C): The carbonyl (C=O) stretching vibration is a strong and sharp peak typically found in the region of 1750-1735 cm⁻¹. The C-O stretching vibration of the ester linkage appears in the 1300-1050 cm⁻¹ range. rockymountainlabs.com
Amine Group (N-H): The N-H stretching vibrations of the primary amine and guanidinium group would be observed in the range of 3500-3300 cm⁻¹. N-H bending vibrations typically appear around 1650-1580 cm⁻¹.
Alkyl Groups (C-H): The C-H stretching vibrations of the ethyl and arginine side chain methylene (B1212753) groups are expected in the 3000-2850 cm⁻¹ region. ieeesem.com
FT-IR spectroscopy can be used to confirm the presence of the ester functional group and other key structural features of this compound, providing a qualitative fingerprint of the molecule. researchgate.net
| Functional Group | Characteristic Vibration | Typical Wavenumber Range (cm⁻¹) |
| Ester (C=O) | Stretching | 1750-1735 rockymountainlabs.com |
| Ester (C-O) | Stretching | 1300-1050 rockymountainlabs.com |
| Amine (N-H) | Stretching | 3500-3300 |
| Amine (N-H) | Bending | 1650-1580 |
| Alkyl (C-H) | Stretching | 3000-2850 ieeesem.com |
Chromatographic and Separation Methods
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. preprints.org It offers high resolution, accuracy, and reproducibility, making it an indispensable tool in pharmaceutical and biochemical analysis. preprints.orgresearchgate.net
For this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a polar compound, would have a relatively short retention time under these conditions. By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. preprints.org The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis. vscht.cz
HPLC is crucial for determining the purity of this compound preparations and for quantifying its concentration in various complex matrices, such as biological fluids or reaction mixtures. researchgate.netresearchgate.net The high efficiency of HPLC allows for the separation of this compound from its potential impurities, including starting materials, byproducts, and degradation products. sigmaaldrich.com
| HPLC Parameter | Application in this compound Analysis |
| Retention Time | Qualitative identification by comparison to a standard. preprints.org |
| Peak Area | Quantitative analysis of concentration. vscht.cz |
| Resolution | Separation from impurities and other components in a mixture. sigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This makes it an ideal technique for the trace analysis of this compound and for the identification of its metabolites in biological samples. nih.gov
The LC component separates the components of a complex mixture, and the mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). thermofisher.com Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of this compound), its fragmentation, and the analysis of the resulting fragment ions. nih.gov This process provides structural information and enhances the specificity of detection. researchgate.net
LC-MS/MS is particularly valuable for studying the metabolic fate of this compound. For instance, it can be used to identify and quantify metabolites resulting from hydrolysis of the ester or amide bond. mdpi.com A study on ethyl lauroyl arginate, a related compound, utilized LC-MS to investigate its hydrolysis products, Nα-lauroyl-l-arginine and dodecanoic acid. mdpi.com Similarly, LC-MS/MS methods developed for the simultaneous determination of arginine and its related metabolites can be adapted for this compound studies. nih.gov
| Technique | Application for this compound | Advantages |
| LC-MS/MS | Trace analysis in complex matrices. | High sensitivity and selectivity. researchgate.net |
| Identification and quantification of metabolites. nih.gov | Provides structural information from fragmentation patterns. researchgate.net | |
| Study of metabolic pathways. nih.gov | Ability to analyze complex biological samples. nih.gov |
Quantum Chemical and Molecular Modeling Approaches
Computational methods, including quantum chemistry and molecular modeling, provide theoretical insights into the structure, properties, and behavior of this compound at the molecular level.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of molecules. mdpi.com These methods have been used to study the conformational preferences and tautomeric forms of this compound derivatives. nih.govacs.org For example, DFT calculations were used to determine the relative energies of different tautomers of Nα-benzoyl-L-argininate ethyl ester chloride, helping to identify the most stable form. nih.govacs.org Quantum chemical computations have also been applied to evaluate the energetics of hydrolysis pathways for related arginine esters, providing insights into their chemical stability. mdpi.com
Molecular modeling techniques, such as molecular dynamics (MD) simulations, allow for the study of the dynamic behavior of molecules over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as water or biological macromolecules. researchgate.net These simulations can complement experimental data from techniques like NMR by providing a more detailed picture of molecular motion and intermolecular interactions. psu.edu
| Computational Method | Application for this compound | Insights Provided |
| Quantum Chemistry (DFT) | Conformational analysis. nih.govacs.org | - Relative energies of conformers and tautomers. nih.govacs.org - Energetics of chemical reactions like hydrolysis. mdpi.com |
| Tautomerism studies. nih.govacs.org | ||
| Reaction pathway analysis. mdpi.com | ||
| Molecular Modeling (MD Simulations) | Study of dynamic behavior. researchgate.net | - Conformational changes over time. researchgate.net - Intermolecular interactions with solvent and other molecules. psu.eduresearchgate.net |
| Investigation of intermolecular interactions. psu.edu |
Conformational Analysis and Tautomerism Studies of this compound Cations
The cationic form of this compound, specifically Nα-benzoyl-l-argininate ethyl ester cation (BAEEH+), can theoretically exist in several tautomeric forms depending on the protonation site of the guanidyl group. acs.org A combined approach using quantum chemical methods and 1H NMR spectroscopy has been employed to characterize its structure. acs.org
A conformational search on the potential energy surfaces of the three lowest-energy tautomers of BAEEH+ was conducted using the semiempirical PM3 method. acs.org The resulting low-energy conformations were then further optimized using higher-level Density Functional Theory (DFT) calculations. acs.org The three tautomers studied are:
Tautomer A : R−N+H═(NH2)2
Tautomer B : R−NH−C(═NH)N+H3
Tautomer C : R−N+H2−C(═NH)NH2 (where R = C6H5C(═O)NH−CH(COOCH2CH3)CH2CH2CH2−) acs.org
Table 1: Predicted Relative Stabilities of Nα-benzoyl-l-argininate ethyl ester (BAEEH+) Tautomers This table summarizes the relative energy differences of the most stable conformers for each tautomer as predicted by the semiempirical PM3 method.
| Tautomer | Relative Energy (kJ mol⁻¹) | Stability Ranking |
|---|---|---|
| A | 0 | Most Stable |
| B | ~65 | Least Stable |
| C | ~68 | Intermediate |
Data sourced from The Journal of Physical Chemistry B, 2010. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netarxiv.orgaps.org For this compound derivatives, DFT calculations have been crucial for refining geometries obtained from lower-level computational methods and for predicting various properties. acs.org
In the study of Nα-benzoyl-l-argininate ethyl ester chloride (BAEEH+·Cl−), DFT computations were performed using the Gaussian03 package with the B3LYP functional and the 6-31++G(d,p) basis set. psu.edu This level of theory was used to optimize the geometries of the most stable conformers previously identified by the PM3 semiempirical method. acs.org The calculations confirmed the superior stability of Tautomer A, providing absolute energy values for the most stable conformers of each tautomer. acs.org
Table 2: DFT Computational Details for Nα-benzoyl-l-argininate ethyl ester (BAEEH+) Analysis
| Parameter | Specification |
|---|---|
| Software | Gaussian03 |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |
| Basis Set | 6-31++G(d,p) |
| Task | Geometry Optimization & NMR Chemical Shift Calculation (GIAO) |
Data sourced from The Journal of Physical Chemistry B, 2010. acs.orgpsu.edu
Molecular Dynamics (MD) Simulations for Protein-Ligand Interactions and Enzymatic Mechanisms
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, providing profound insights into the behavior of proteins and their interactions with ligands like this compound derivatives. nih.govmdpi.comuzh.chnih.gov These simulations are instrumental in understanding conformational changes and the intricate mechanisms of enzyme catalysis and inhibition. nih.govmdpi.com
A significant application of MD simulations has been in studying the interaction of N-α-benzoyl-l-arginine ethyl ester (BAEE) with Peptidylarginine deiminase 2 (PAD2), a Ca2+-dependent enzyme that converts arginine residues to citrulline. nih.govresearchgate.netacs.org To broadly explore the conformational space and understand the enzyme's mechanism, multiple independent MD simulations were conducted. nih.govresearchgate.net Researchers designed five distinct systems of the PAD2-BAEE complex, varying the protonation states of key active site residues. nih.govresearchgate.netacs.org For each system, ten independent replicas were simulated for 1 microsecond (µs) each, culminating in a total simulation time of 50 µs. nih.govresearchgate.net
These extensive simulations revealed that the protonation states of residues Cys647, Asp473, and His471 are critical for the proper binding and localization of the BAEE substrate within the enzyme's active site. nih.govresearchgate.netacs.org Based on the identification of near attack conformers during the simulations, a novel mechanism for the activation of the PAD2 enzyme was proposed. researchgate.netacs.org This work highlights the power of MD simulations in elucidating complex enzymatic mechanisms, which is a vital step toward the development of targeted enzyme inhibitors. nih.gov
Table 3: Summary of MD Simulation Parameters for PAD2–BAEE Complex Study
| Parameter | Details |
|---|---|
| Enzyme-Ligand Complex | Protein Arginine Deiminase 2 (PAD2) with N-α-benzoyl-l-arginine ethyl ester (BAEE) |
| Number of Systems | 5 (based on varying protonation states of active site residues) |
| Simulations per System | 10 independent replicas |
| Duration per Replica | 1 µs |
| Total Simulation Time | 50 µs |
| Key Residues Identified | Cys647, Asp473, His471 |
Data sourced from Biochemistry, 2022. nih.govresearchgate.netacs.org
Molecular Docking and Virtual Screening in Enzyme Inhibition Research
Molecular docking and virtual screening are foundational computational techniques in drug discovery, used to predict the binding orientation of small molecules within a protein's active site and to screen large compound libraries for potential inhibitors. mdpi.comportlandpress.comresearchgate.net this compound and its derivatives are frequently used as reference substrates or scaffolds in such studies, particularly for enzymes that process arginine. portlandpress.comnih.gov
In research targeting Protein Arginine Deiminase 4 (PAD4), another member of the PAD family implicated in diseases like rheumatoid arthritis, N-α-benzoylarginine ethyl ester (BAEE) is used as the substrate in enzymatic assays to validate computational hits. nih.govhilarispublisher.com For instance, the high-throughput virtual screening program LIDAEUS was used to search a library of approximately 1 million compounds for potential PAD4 inhibitors. nih.gov The binding affinities of identified hits are often compared to that of known substrates or inhibitors. In one study, the binding affinity of the substrate BAEE to PAD4 was calculated to be -5.8 kcal/mol. portlandpress.com
The initial step in the MD simulations of the PAD2-BAEE complex also involved molecular docking. The program AutoDock 4.2 was utilized to generate the initial docked conformation of BAEE in the enzyme's active site, providing the starting structure for the subsequent dynamics studies. researchgate.net These examples show that while this compound itself is a substrate, it serves as a critical tool in the computational pipeline for discovering and characterizing novel enzyme inhibitors. portlandpress.comnih.gov
Table 4: Application of Docking and Virtual Screening with this compound Derivatives
| Target Enzyme | Computational Tool/Method | Role of this compound Derivative | Reference Binding Affinity |
|---|---|---|---|
| PAD4 | LIDAEUS (Virtual Screening) | Substrate (BAEE) for experimental validation of hits | Not Applicable |
| PAD4 | Molecular Docking | Substrate (BAEE) for comparison | -5.8 kcal/mol |
| PAD2 | AutoDock 4.2 (Molecular Docking) | Substrate (BAEE) to generate initial complex structure | Not Applicable |
Data sourced from BMC Bioinformatics, 2012, and Biochemical Journal, 2024. portlandpress.comnih.gov
Future Directions and Emerging Research Avenues for Arginine, Ethyl Ester
Exploration of Novel and Efficient Synthetic Pathways for Enhanced Scalability
The industrial production of Arginine, ethyl ester and its derivatives typically involves a multi-step process. A common method is the esterification of L-arginine with ethanol (B145695) in the presence of an acid catalyst, followed by acylation to produce more complex derivatives. sapub.orgvulcanchem.com For instance, Nα-acyl arginine ethyl esters are prepared by the condensation of L-Arginine, ethyl ester dihydrochloride (B599025) with acyl chlorides. sapub.org Another approach involves the Schotten-Baumann reaction for the acylation of the α-amino group. sapub.org
Future research is focused on developing more efficient, scalable, and environmentally friendly "green" synthetic routes. Key goals include improving yield, simplifying purification processes, and utilizing biocompatible catalysts. One patented method for preparing lauroyl arginine ethyl ester hydrochloride involves reacting this compound solution with lauroyl chloride while carefully controlling pH and temperature to optimize the yield, which has been reported as high as 97.9%. google.com Another study explored using the enzyme papain as a biocatalyst for synthesizing arginine-based surfactants. researchgate.net The development of synthesis methods that are suitable for large-scale industrial application is crucial for making these compounds more accessible for various applications. jst.go.jp Research into optimizing reaction conditions, such as the choice of solvent and base, continues to be an active area of investigation to enhance product purity and yield. mdpi.com
| Synthetic Step | Reagents/Conditions | Purpose | Reference |
| Esterification | L-Arginine, Ethyl alcohol, conc. HCl | Synthesis of L-Arginine, ethyl ester dihydrochloride | sapub.org |
| Acylation | L-Arginine, ethyl ester diHCl, Acyl chloride, aq. NaOH | Synthesis of Nα-acyl arginine ethyl ester | sapub.org |
| pH Control | Sodium hydrate (B1144303) aqueous solution | Adjust pH to 7.1-7.5 for optimal reaction | google.com |
| Biocatalysis | Papain, N α-benzoyl-arginine ethyl ester hydrochloride | Enzymatic synthesis of N α-benzoyl-arginine amides | researchgate.net |
Advanced Mechanistic Studies on Protein Interactions and Aggregation Suppression
This compound has demonstrated significant efficacy as a suppressor of protein aggregation, a hallmark of various neurodegenerative diseases. It has been shown to be more effective than arginine in preventing the heat-induced aggregation of proteins like hen egg lysozyme (B549824). researchgate.netresearchgate.net The proposed mechanism involves the binding of this compound to the unfolded state of the protein, which helps prevent the intermolecular interactions that lead to aggregation. researchgate.net This effect is attributed to the ester group, which modifies the charge distribution and hydrophobicity of the molecule. researchgate.net
A key area of emerging research is the detailed mechanistic study of how this compound interacts with specific proteins. In studies related to Huntington's disease, this compound was found to suppress the aggregation of the huntingtin protein (Httex1). acs.orgnih.gov The mechanism involves altering the hydrogen bonding network of the polyglutamine region and enhancing its solubility in water. acs.orgnih.govresearchgate.net Notably, this compound was shown to directly bind to the NT17 portion of the Httex1 protein, inducing structural changes that enhance its inhibitory effect. acs.orgnih.govresearchgate.net This provides a platform for designing more potent arginine-based molecules to combat protein aggregation. acs.orgnih.gov
| Target Protein | Observed Effect | Proposed Mechanism of Action | Reference |
| Hen Egg Lysozyme | Prevents heat-induced inactivation and aggregation | Binds to unfolded lysozyme, preventing intermolecular interaction | researchgate.net |
| Huntingtin (Httex1) | Suppresses polyglutamine aggregation | Alters hydrogen bonding, enhances aqueous solubility, binds directly to NT17 domain | acs.orgnih.gov |
| Alzheimer's Amyloid Beta 1–42 | Increases solubility and decreases aggregation | Masks hydrophobic surfaces, inhibiting protein-protein aggregation | researchgate.net |
Development of Next-Generation this compound-Based Molecular Probes for Chemical Biology
This compound and its derivatives serve as valuable tools in chemical biology, particularly as substrates and probes for studying enzyme activity. N-α-benzoyl-l-arginine ethyl ester (BAEE) is a well-established substrate for a variety of proteases, including trypsin, papain, and thrombin. himedialabs.com Its hydrolysis can be monitored to assay the catalytic activity of these enzymes.
Future research aims to develop more sophisticated molecular probes based on the this compound scaffold. These next-generation probes could be designed with fluorescent or other reporter tags to allow for real-time imaging of enzyme activity in living cells. Furthermore, BAEE is used in mechanistic studies of enzymes like protein arginine deiminase 2 (PAD2), which is implicated in diseases such as cancer. nih.govacs.org By performing PAD2-catalyzed deimination reactions in the presence of heavy-isotope labeled water (H₂¹⁸O) and BAEE, researchers can trace the reaction mechanism. acs.org Molecular dynamics simulations using BAEE as a ligand are also employed to understand the dynamics of the enzyme's active site, which is crucial for designing specific enzyme inhibitors. nih.gov
| Probe/Substrate | Enzyme/System Studied | Application | Reference |
| N-α-benzoyl-l-arginine ethyl ester (BAEE) | Trypsin, Papain, Thrombin, etc. | Substrate for spectroscopic assays of protease activity. | himedialabs.com |
| N-α-benzoyl-l-arginine ethyl ester (BAEE) | Protein Arginine Deiminase 2 (PAD2) | Used in H₂¹⁸O incorporation studies to elucidate deimination reaction mechanisms. | acs.org |
| N-α-benzoyl-l-arginine ethyl ester (BAEE) | Protein Arginine Deiminase 2 (PAD2) | Used as a substrate ligand in molecular dynamics simulations to study active site dynamics. | nih.gov |
Innovative Applications in Diverse Non-Human Biological Systems and Functional Materials Science
The utility of this compound extends beyond basic biochemistry into applied biological systems and materials science. Its ability to suppress protein aggregation has been validated in various non-human models of Huntington's disease, including yeast, mammalian cell lines, and Drosophila. acs.orgnih.gov In the Drosophila model, treatment with this compound was shown to rescue locomotion dysfunction caused by the disease. acs.orgnih.gov
In functional materials science, the enhanced lipophilicity of this compound makes it a valuable component for creating advanced biomaterials. nih.gov Because L-arginine is insoluble in organic solvents, it is difficult to incorporate into many common polymers. nih.gov this compound, however, can be integrated into materials like poly(D,L-lactide) to create foils that release the compound. nih.gov These materials have been shown to significantly increase the proliferation of endothelial cells, suggesting their potential to promote neovascularization in tissue engineering applications. nih.gov Additionally, Nα-acyl arginine ethyl esters are being explored as cationic surfactants with antimicrobial properties for potential use in pharmaceutical and cosmetic formulations. sapub.org
| Area of Application | System/Material | Observed Outcome/Potential Use | Reference |
| Disease Model Research | Drosophila, Yeast, Mammalian Cells | Suppression of huntingtin protein aggregation; rescue of locomotion in Drosophila model of Huntington's disease. | acs.orgnih.gov |
| Tissue Engineering | Poly(D,L-lactide) foil | Created an this compound-releasing polymer that significantly increased endothelial cell growth. | nih.gov |
| Functional Materials | Cationic Surfactants | Synthesis of Nα-acyl arginine ethyl esters with antimicrobial properties for use in cosmetics and pharmaceuticals. | sapub.org |
Integration of Multi-Omics Data with Mechanistic Studies on this compound's Role in Biological Pathways
A significant future direction in understanding the complete biological impact of this compound lies in the integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—with traditional mechanistic studies. researchgate.netembopress.org While this approach is still emerging specifically for this compound, it is being applied to related compounds and pathways, highlighting a clear path forward. For example, researchers have called for the use of multi-omics techniques to better understand the antibacterial mechanisms of a related compound, ethyl lauroyl arginate (ELA). frontiersin.org
By applying multi-omics, researchers can move beyond a single target or pathway to a systems-level understanding. For instance, treating a biological system with this compound and subsequently analyzing changes in the transcriptome and metabolome could reveal novel regulatory networks and metabolic shifts. nih.govnih.gov This approach could identify previously unknown proteins and pathways affected by the compound, providing a comprehensive map of its cellular influence. Integrating these large-scale datasets with mechanistic models can help decipher the complex interactions that govern a cell's response to this compound, ultimately informing the development of more targeted and effective applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
